2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide
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Overview
Description
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions and the use of efficient catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one
- **2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-N-ethylacetamide is unique due to its specific structural features, such as the cyclopropanecarbonyl group and the piperazine moiety. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C12H21N3O2/c1-2-13-11(16)9-14-5-7-15(8-6-14)12(17)10-3-4-10/h10H,2-9H2,1H3,(H,13,16) |
InChI Key |
LNQHEVICHSSGNB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1CCN(CC1)C(=O)C2CC2 |
Origin of Product |
United States |
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